Dilithium hexafluorotitanate
Description
Research Context and Significance in Inorganic Chemistry
In the field of inorganic chemistry, dilithium (B8592608) hexafluorotitanate is significant both as a synthetic target and as a precursor for other materials. Its synthesis is a point of study, commonly achieved through the reaction of a titanium source, such as titanium oxide or hydroxide (B78521), with lithium fluoride (B91410) in the presence of hydrofluoric acid. wikipedia.org The study of such reactions contributes to the broader understanding of fluorine chemistry and the synthesis of complex fluoride compounds. researchgate.net
The hexafluorotitanate ([TiF₆]²⁻) anion is a classic example of an octahedral coordination complex, a fundamental concept in inorganic chemistry. The Ti atom is coordinated by six F atoms in a slightly distorted octahedron. researchgate.net The study of the bonding and structural parameters of such complexes provides valuable data for theoretical models.
Furthermore, dilithium hexafluorotitanate has been investigated as a catalyst or catalyst precursor in various chemical reactions, including those for producing fine chemicals. ontosight.ai The role of inorganic salts in catalysis is a major area of research, focusing on how the metal center and its coordination environment influence reactivity and selectivity. inorganic-chemistry-and-catalysis.euuniversite-paris-saclay.fr
Interdisciplinary Relevance in Materials Science and Condensed Matter Physics
The unique properties of this compound make it a compound of significant interest in materials science and condensed matter physics. ontosight.ai Its most prominent application is in the field of energy storage, specifically as a material for lithium-ion batteries (LIBs). ontosight.ai Research has shown that Li₂TiF₆ is a lithium-ion conductive material. jecst.orgjecst.org This property is crucial for the function of batteries, which rely on the movement of lithium ions between the cathode and anode. researchgate.net
Detailed studies have demonstrated that applying a thin, homogeneous coating of this compound (between 5 and 20 nm thick) onto cathode materials, such as LiMn₂O₄, can significantly enhance battery performance. jecst.orgjecst.org This surface modification helps to stabilize the cycle life and improve the rate capability of the cathode by reducing side reactions between the electrode surface and the electrolyte. jecst.orgresearchgate.net For instance, a 2 wt% coating of Li₂TiF₆ on LiMn₂O₄ resulted in a capacity retention of 96.6% after 200 cycles, a substantial improvement over the 61.4% retention of the uncoated material. jecst.org The compound itself has also been investigated as a potential cathode active material, exhibiting an initial discharge capacity of 100 mAhg⁻¹. researchgate.netnii.ac.jp
From a condensed matter physics perspective, the study of this compound involves understanding its fundamental physical properties at the atomic scale. cuni.czweebly.com This includes the analysis of its crystal structure, the nature of its chemical bonds, and the mechanisms of ionic transport through its lattice. caltech.edu The investigation of how lithium ions move through the crystal's channels is a direct application of condensed matter principles to develop better energy storage materials. researchgate.net The study of its properties like electronic band structure, phonon modes, and phase transitions falls under the purview of condensed matter physics, which seeks to explain the macroscopic properties of solids based on their microscopic constituents. mdpi.com
Evolution of Fluorotitanate Chemistry Studies
The study of fluorotitanates is part of the broader history of fluorine chemistry, which began to take shape in the 19th century. researchgate.net A pivotal moment in the development of fluorosalt chemistry occurred around 1860, when the Swiss chemist Jean Charles Galissard de Marignac conducted detailed studies on the preparation and crystal morphology of numerous anhydrous and hydrated fluorosalts, including fluorotitanates and fluorozirconates. ummto.dzreseau-fluor.fr His precise descriptions laid the foundational groundwork for the field. ummto.dz
Early work focused on the fundamental synthesis and characterization of these inorganic compounds. nasa.govnsc.ru Processes were developed for producing fluorotitanates, such as potassium fluorotitanate, by dissolving titanium-bearing minerals in hydrofluoric acid and precipitating the desired salt. google.com These salts found early applications in the metallurgical industries, for example, as a flux or as a component in the creation of aluminum master alloys. google.com
In recent decades, research has evolved from basic synthesis and characterization to the targeted design of fluorotitanates for advanced technological applications. The focus has shifted towards creating high-purity materials and exploring their functional properties. americanelements.com The investigation of this compound as a high-performance material for lithium-ion batteries exemplifies this evolution. jecst.orgresearchgate.net This modern research combines principles of inorganic synthesis, materials science, and condensed matter physics to engineer materials with specific functionalities, demonstrating the significant progression from the descriptive chemistry of the 19th century to the materials-by-design approach of the 21st. researchgate.net
Structure
2D Structure
Properties
Molecular Formula |
F6Li2Ti |
|---|---|
Molecular Weight |
175.8 g/mol |
IUPAC Name |
dilithium;hexafluorotitanium(2-) |
InChI |
InChI=1S/6FH.2Li.Ti/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChI Key |
AHARGQJTTQNBPT-UHFFFAOYSA-H |
Canonical SMILES |
[Li+].[Li+].F[Ti-2](F)(F)(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Dilithium Hexafluorotitanate
Solution-Based Synthesis Approaches
Solution-based methods for synthesizing dilithium (B8592608) hexafluorotitanate typically involve the reaction of precursors in a liquid medium. These techniques offer good control over stoichiometry and can often be performed under relatively mild conditions.
Hydrothermal and Solvothermal Techniques
Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline materials from solutions at elevated temperatures and pressures. For dilithium hexafluorotitanate, a hydrothermal approach has been demonstrated. korea.ac.krscispace.com In a typical process, titanium-containing precursors are reacted with a lithium source in an aqueous or solvent-based medium within a sealed autoclave. The elevated temperature and pressure facilitate the dissolution of reactants and subsequent crystallization of the desired product.
A specific example of a solvothermal method involves the use of lithium hydroxide (B78521) (LiOH·H₂O), iron sulfate (B86663) (FeSO₄·7H₂O), and phosphoric acid (H₃PO₄) as precursors in an ethylene (B1197577) glycol (EG) solvent. mdpi.com While this example is for lithium iron phosphate, similar principles can be applied to the synthesis of Li₂TiF₆ by selecting appropriate titanium and fluoride (B91410) sources. The use of a solvent like ethylene glycol can enable the formation of crystalline products at lower temperatures compared to solid-state methods. mdpi.com
Precipitation Methods from Aqueous Solutions
Precipitation from aqueous solutions is a straightforward and common technique for the synthesis of inorganic salts like this compound. This method generally involves the reaction of soluble precursors in water, leading to the formation of the less soluble product which then precipitates out of the solution.
One documented synthesis involves the interaction of titanium hydroxide or titanium oxide with lithium fluoride in the presence of hydrofluoric acid. wikipedia.org Another facile room temperature process describes the synthesis of Li₂TiF₆ using hexafluorotitanic acid (H₂TiF₆) and lithium carbonate (Li₂CO₃). jecst.org This reaction is advantageous due to its simplicity and operation under ambient conditions. jecst.org The efficiency of precipitation can be influenced by factors such as the concentration of the reactants and the pH of the solution. researchgate.net
Table 1: Comparison of Solution-Based Synthesis Methods
| Synthesis Method | Precursors | Solvent | Key Advantages |
| Hydrothermal/Solvothermal | Titanium compounds, Lithium salts, Fluoride source | Water, Ethylene Glycol | Good crystallinity, Control over particle morphology |
| Precipitation | H₂TiF₆ and Li₂CO₃; Titanium hydroxide/oxide, LiF, HF | Water | Simple, Room temperature operation possible jecst.org |
Solid-State Reaction Synthesis
Solid-state synthesis methods involve the reaction of solid precursors at elevated temperatures to produce the final product. These methods are often used for large-scale production of materials.
High-Temperature Calcination Processes
High-temperature calcination is a widely used technique in solid-state synthesis. The process involves heating a mixture of solid reactants to a high temperature, often for an extended period, to induce a chemical reaction and form the desired crystalline phase. The calcination temperature is a critical parameter that can significantly influence the structural and electrochemical properties of the final product. nih.govmdpi.com For instance, in the synthesis of related complex oxides, calcination at temperatures around 750°C has been found to yield well-crystallized products with smaller particle sizes compared to other methods. researchgate.net Higher temperatures can sometimes lead to the loss of volatile components, such as lithium, and may affect the final stoichiometry and crystal structure. mdpi.com While specific high-temperature calcination routes for Li₂TiF₆ are less detailed in the provided results, this method is a fundamental approach for synthesizing many inorganic materials. researchgate.netresearcher.lifescience.gov
Mechanochemical Synthesis Pathways
Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, typically through ball milling, to induce chemical transformations. This method can often lead to the formation of products at lower temperatures than traditional calcination and can produce materials with unique properties, such as smaller particle sizes and higher reactivity. researchgate.net The process involves placing the reactant powders in a milling jar with grinding media (balls) and subjecting them to high-energy milling. The repeated collisions between the balls and the powder provide the energy required to break chemical bonds and form new ones. This technique has been successfully employed for the synthesis of various complex fluorides and other materials. researchgate.netpsu.edu While a specific protocol for the mechanochemical synthesis of Li₂TiF₆ is not detailed in the search results, the principles of this green and efficient method suggest its potential applicability. researchgate.net
Table 2: Overview of Solid-State Synthesis Parameters
| Synthesis Method | Typical Reactants | Key Process Parameter | Potential Outcome |
| High-Temperature Calcination | Metal oxides, carbonates, fluorides | Calcination Temperature nih.govmdpi.com | Crystalline product, potential for phase impurities if not optimized |
| Mechanochemical Synthesis | Solid precursors | Milling time, frequency, ball-to-powder ratio | Nanocrystalline materials, potentially amorphous phases, reduced reaction time |
Novel and Green Synthesis Methodologies
In recent years, there has been a growing emphasis on developing synthesis methods that are more environmentally friendly, cost-effective, and efficient. scispace.comstanford.edu These "green" chemistry approaches aim to reduce the use of hazardous reagents and solvents and minimize energy consumption. mdpi.comscispace.comuniversite-paris-saclay.fr
For the synthesis of complex fluorides, traditional methods often rely on hazardous chemicals like hydrofluoric acid (HF) or fluorine gas (F₂). psu.edu Novel approaches seek to replace these with less toxic fluorine sources. One such method is a sol-gel process that utilizes trifluoroacetic acid as the fluorine source, which is considered a less hazardous alternative. psu.eduresearchgate.net This approach has been used to synthesize various lithium transition metal fluorides. researchgate.netpsu.eduresearchgate.net
Another green approach is the development of solvent-free or low-solvent methods, such as mechanochemical synthesis, which reduces waste and energy consumption compared to conventional solution-based techniques. researchgate.net Furthermore, the use of aqueous solutions and ambient temperature reactions, as seen in some precipitation methods for Li₂TiF₆, aligns with the principles of green chemistry by avoiding harsh reaction conditions and organic solvents. jecst.org The development of such facile and environmentally benign synthesis routes is crucial for the sustainable production of materials like this compound. mdpi.comuniversite-paris-saclay.fr
Control over Morphology and Particle Size during Synthesis
The morphology and particle size of this compound are critical parameters that significantly impact its performance in various applications, such as in lithium-ion batteries where they influence ionic conductivity and reaction kinetics. These characteristics are profoundly dependent on the chosen synthesis method and its associated parameters.
Research has demonstrated that different synthetic routes yield Li₂TiF₆ with vastly different particle sizes. For instance, a simple hydrothermal method has been shown to produce nanocrystallites with an average size of approximately 29.5 nm. acs.org In contrast, the conventional solid-state sintering route typically results in much larger, micrometer-sized particles. acs.org The significant reduction in particle size achieved through the hydrothermal process is a key factor in the material's enhanced ionic conductivity. acs.org
Post-synthesis processing can also be used to modify particle size. Ball milling , a common mechanical attrition method, is frequently used to reduce the particle size of insulating fluoride materials, including analogues of Li₂TiF₆, to improve their electrochemical activity by increasing the surface area and contact with conductive agents. researchgate.net
In applications where Li₂TiF₆ is used as a coating, the synthesis parameters directly control the coating's morphology. In a facile co-precipitation process for coating LiMn₂O₄, the thickness and uniformity of the Li₂TiF₆ layer are dictated by the concentration of the precursors. jecst.org A very thin, homogeneous coating of 5 to 20 nm can be achieved. jecst.org However, higher concentrations (e.g., 10 wt%) can lead to the formation of an uneven and rough coating layer. jecst.org
General principles from materials science indicate that several other factors can be tuned to control particle morphology and size during synthesis. These include:
Temperature and Reaction Time: In methods like hydrothermal and sol-gel synthesis, temperature and duration are crucial. Higher temperatures during calcination or electrodeposition generally lead to larger grain sizes. kyoto-u.ac.jpscience.gov
Precursor Type and Concentration: The choice of chemical precursors and their concentration in solution can affect nucleation and growth rates, thereby influencing the final particle morphology and size distribution. rsc.orgbeilstein-journals.orgfrontiersin.org
Solvents and Additives: The solvent system (e.g., aprotic vs. protic) and the use of surfactants or chelating agents can be employed to direct crystal growth and prevent agglomeration, offering precise control over the final particle shape and size. nih.govnih.govnih.gov
The table below outlines key findings and controlling factors related to the morphology and particle size of this compound.
| Controlling Factor/Method | Effect on Morphology/Particle Size | Research Findings | Reference |
| Synthesis Route | Determines primary particle size range. | Hydrothermal synthesis yields nanocrystallites (~29.5 nm), while solid-state sintering produces micrometer-sized particles. acs.org | acs.org |
| Precursor Concentration (in coatings) | Controls coating thickness and uniformity. | Thin, homogeneous coatings (5-20 nm) are formed at lower concentrations. Higher concentrations result in uneven and rough layers. jecst.org | jecst.org |
| Annealing | Increases crystallite size. | Annealing hydrothermally synthesized Li₂TiF₆ at elevated temperatures leads to a decrease in ionic conductivity, associated with an increase in particle size. acs.org | acs.org |
| Spray-Drying | Creates particles with a large surface area. | This technique is specifically used to obtain a high surface area morphology suitable for electrode applications. researchgate.net | researchgate.net |
| Temperature (General) | Influences grain growth. | For related electrodeposition processes, lower temperatures result in smoother films with smaller grain sizes. kyoto-u.ac.jp Increasing calcination temperature generally increases average grain size. science.gov | kyoto-u.ac.jpscience.gov |
Crystallographic and Structural Elucidation of Dilithium Hexafluorotitanate
Advanced Electron Diffraction Techniques for Nanocrystalline Forms
The structural analysis of materials at the nanoscale presents unique challenges, often precluding the use of conventional single-crystal X-ray diffraction (SCXRD) due to the requirement for crystals of a certain minimum size and quality. researchgate.net For nanocrystalline forms of dilithium (B8592608) hexafluorotitanate, advanced electron diffraction techniques have emerged as powerful tools for obtaining detailed structural information from sub-micrometer-sized crystals. rigaku.comresearchgate.net
Techniques such as three-dimensional electron diffraction (3D ED) and micro-crystal electron diffraction (MicroED) are particularly well-suited for this purpose. researchgate.netdiva-portal.org These methods utilize a transmission electron microscope (TEM) to collect diffraction data from nanocrystals as they are rotated. researchgate.net The continuous rotation of the crystal allows for the collection of a series of electron diffraction patterns, which can then be processed to reconstruct a three-dimensional map of the reciprocal lattice. frontiersin.org This data is often of high enough quality to enable the ab initio determination and refinement of crystal structures. researchgate.net
One of the significant advantages of electron diffraction is the strong interaction of electrons with matter, which allows for the study of crystals that are a billion times smaller in volume than those required for X-ray diffraction experiments. nih.gov This is particularly beneficial for materials that are difficult to crystallize or are synthesized as fine powders. The development of fast and sensitive detectors, coupled with continuous rotation data collection, has also been crucial in minimizing electron beam damage, which is a significant concern for sensitive materials. researchgate.netfrontiersin.org
While specific studies employing 3D ED or MicroED on nanocrystalline dilithium hexafluorotitanate are not prominently documented in the reviewed literature, the successful application of these techniques to other complex and sensitive inorganic fluorides demonstrates their potential. For instance, 3D electron diffraction has been successfully used to elucidate the crystal structures of highly reactive and air-sensitive noble-gas metal fluorides, showcasing the method's capability in handling challenging materials. acs.orgiucr.org Given that this compound can be prepared in nanocrystalline form, these advanced electron diffraction methods represent a promising avenue for detailed structural characterization, including the precise determination of atomic positions and the identification of any structural modifications or defects at the nanoscale. rsc.orgresearchgate.net
Bond Lengths, Angles, and Coordination Geometries
The crystal structure of this compound (Li₂TiF₆) has been determined to be tetragonal, belonging to the space group P4₂/mnm. fzu.cz The fundamental building blocks of this structure are LiF₆ and TiF₆ octahedra.
The titanium (Ti⁴⁺) ion is coordinated to six fluoride (B91410) (F⁻) atoms, forming a regular TiF₆ octahedron. fzu.cz In this octahedral arrangement, all the Ti-F bond lengths are equivalent. The lithium (Li¹⁺) ion is also coordinated to six fluoride atoms, creating a distorted LiF₆ octahedron. fzu.cz This distortion results in two sets of different Li-F bond lengths.
The coordination polyhedra (the LiF₆ and TiF₆ octahedra) are interconnected through shared corners and edges. Specifically, the LiF₆ octahedra share corners with four equivalent LiF₆ octahedra and four equivalent TiF₆ octahedra. They also share edges with one LiF₆ octahedron and one TiF₆ octahedron. fzu.cz The TiF₆ octahedra, in turn, share corners with eight equivalent LiF₆ octahedra and edges with two equivalent LiF₆ octahedra. fzu.cz This network of shared polyhedra creates a stable three-dimensional framework.
The angular arrangement of the corner-sharing octahedra is characterized by tilt angles that range from 46 to 53 degrees for the LiF₆ octahedra and are approximately 46 degrees for the TiF₆ octahedra. fzu.cz There are two distinct crystallographic sites for the fluoride ions. In one site, the fluoride ion is bonded to two lithium ions and one titanium ion in a distorted T-shaped geometry. In the other site, the fluoride ion is bonded to two lithium ions and one titanium ion in a distorted trigonal planar geometry. fzu.cz
Table 1: Bond Lengths in this compound
| Bond | Bond Length (Å) | Source |
|---|---|---|
| Ti-F | 1.88 | fzu.cz |
| Li-F (shorter) | 1.98 | fzu.cz |
Table 2: Coordination Geometries and Angles in this compound
| Ion | Coordination Polyhedron | Coordination Number | Key Angles (°) | Source |
|---|---|---|---|---|
| Ti⁴⁺ | Octahedron (TiF₆) | 6 | Octahedral tilt angle: 46 | fzu.cz |
Spectroscopic Characterization Techniques Applied to Dilithium Hexafluorotitanate
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational states of molecules. For an ionic solid like Dilithium (B8592608) hexafluorotitanate, the spectra are dominated by the internal vibrational modes of the complex anion, [TiF₆]²⁻. The [TiF₆]²⁻ anion, possessing an octahedral (Oₕ) symmetry in its free state, has six fundamental vibrational modes (ν₁ to ν₆). The activity of these modes in Infrared (IR) and Raman spectroscopy is governed by selection rules based on molecular symmetry. nih.govspectroscopyonline.com
ν₁ (A₁₉): Symmetric Ti-F stretching (Raman active)
ν₂ (E₉): Asymmetric Ti-F stretching (Raman active)
ν₃ (F₁ᵤ): Asymmetric Ti-F stretching (IR active)
ν₄ (F₁ᵤ): F-Ti-F bending (IR active)
ν₅ (F₂₉): F-Ti-F bending (Raman active)
ν₆ (F₂ᵤ): F-Ti-F bending (Inactive in both IR and Raman)
In the solid state, crystal lattice effects and lower site symmetry can cause these rules to relax, sometimes rendering inactive modes weakly active or causing splitting of degenerate modes. nih.govspectroscopyonline.com
Infrared (IR) absorption spectroscopy measures the absorption of infrared radiation by a material as a function of wavelength. For the [TiF₆]²⁻ anion, two fundamental modes, the asymmetric Ti-F stretching (ν₃) and the F-Ti-F bending (ν₄), are expected to be IR active.
In studies of the closely related compound Potassium hexafluorotitanate (K₂TiF₆), which contains the same anion, the IR spectrum provides clear evidence of these fundamental vibrations. The asymmetric stretching mode (ν₃) appears as a strong, broad absorption band, while the bending mode (ν₄) is observed at a lower wavenumber. The positions of these bands are characteristic of the hexafluorotitanate anion.
Table 1: Infrared Spectroscopy Data for the [TiF₆]²⁻ Anion Data based on analysis of Potassium hexafluorotitanate (K₂TiF₆) as a proxy. nih.gov
| Vibrational Mode | Symmetry | Description | Wavenumber (cm⁻¹) |
| ν₃ | F₁ᵤ | Asymmetric Ti-F Stretch | ~550-585 |
| ν₄ | F₁ᵤ | F-Ti-F Bend | ~250-350 |
Raman spectroscopy is a light scattering technique that provides information on a molecule's vibrational modes. For an ideal octahedral [TiF₆]²⁻ anion, three Raman-active modes are predicted: the symmetric Ti-F stretch (ν₁), the asymmetric Ti-F stretch (ν₂), and the F-Ti-F bend (ν₅). nih.gov
Experimental Raman spectra of K₂TiF₆ show distinct peaks corresponding to these modes. The symmetric stretch (ν₁) typically appears as a very strong and sharp peak, making it highly characteristic. The other Raman-active modes (ν₂ and ν₅) are generally observed at lower wavenumbers and with weaker intensities. The presence and sharpness of these peaks confirm the octahedral coordination of the fluorine atoms around the central titanium atom.
Table 2: Raman Spectroscopy Data for the [TiF₆]²⁻ Anion Data based on analysis of Potassium hexafluorotitanate (K₂TiF₆) as a proxy. nih.gov
| Vibrational Mode | Symmetry | Description | Wavenumber (cm⁻¹) |
| ν₁ | A₁₉ | Symmetric Ti-F Stretch | ~618 |
| ν₂ | E₉ | Asymmetric Ti-F Stretch | ~477 |
| ν₅ | F₂₉ | F-Ti-F Bend | ~250-350 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei in a solid material. It provides information on chemical structure, coordination, and dynamics. For Dilithium hexafluorotitanate, the nuclei of interest are ⁷Li, ¹⁹F, and the less commonly studied ⁴⁷Ti/⁴⁹Ti.
Solid-state ⁷Li NMR spectroscopy is highly effective for investigating the local environment of lithium ions in crystalline and amorphous materials. lidsen.comnih.gov The ⁷Li nucleus (spin I = 3/2) is a quadrupolar nucleus, and its NMR spectrum can be influenced by both chemical shift interactions and quadrupolar interactions.
¹⁹F is an ideal nucleus for NMR studies due to its 100% natural abundance and high gyromagnetic ratio (spin I = 1/2), resulting in high sensitivity. nih.gov Solid-state ¹⁹F NMR can provide detailed information about the fluorine environments in a material.
In this compound, all six fluorine atoms in the [TiF₆]²⁻ anion are chemically equivalent in an ideal octahedral geometry. Therefore, a solid-state ¹⁹F NMR spectrum of Li₂TiF₆ would be expected to exhibit a single primary resonance. The chemical shift of this peak is indicative of the Ti-F bonding environment. The presence of any impurities or structural distortions could lead to the appearance of additional, distinct fluorine signals. electrochem.orgresearchgate.net
Direct NMR observation of the titanium nucleus is exceptionally challenging. Titanium has two NMR-active isotopes, ⁴⁷Ti and ⁴⁹Ti, both of which have low natural abundances (7.44% and 5.41%, respectively) and low gyromagnetic ratios, leading to very low intrinsic sensitivity.
Furthermore, both isotopes are quadrupolar nuclei with large quadrupole moments, which results in significant spectral broadening in solid-state NMR. This broadening often makes the signals difficult or impossible to detect with standard equipment. Consequently, there are no known reports of solid-state titanium NMR studies on this compound. If such a spectrum could be obtained, it would provide direct information about the symmetry of the titanium site and the nature of the Ti-F covalent bonds.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that provides valuable insights into the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. While specific, publicly available experimental XPS spectra for pure this compound are not extensively documented, the principles of the technique allow for a clear understanding of how it would be employed for its analysis.
In an XPS experiment, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy of an electron is characteristic of the element and its chemical environment. For this compound, the primary core levels of interest would be Ti 2p, F 1s, and Li 1s.
The titanium (Ti 2p) spectrum is expected to show a doublet (Ti 2p₃/₂ and Ti 2p₁/₂) characteristic of the titanium oxidation state. For the hexafluorotitanate anion ([TiF₆]²⁻), titanium is in the +4 oxidation state. The binding energy of the Ti 2p₃/₂ peak for Ti(IV) in a fluoride (B91410) environment is anticipated to be in the range of 460-465 eV. The fluorine (F 1s) peak is expected around 685 eV, which is typical for metal fluorides. The lithium (Li 1s) peak would be observed at approximately 55-56 eV. Deviations from these expected binding energies could indicate surface contamination or the presence of different chemical states.
Expected Core-Level Binding Energy Ranges for this compound (Li₂TiF₆)
| Element | Core Level | Expected Binding Energy (eV) | Information Derived |
| Titanium | Ti 2p | 460 - 465 | Oxidation state of titanium, surface chemistry. |
| Fluorine | F 1s | ~685 | Presence and chemical state of fluoride ions. |
| Lithium | Li 1s | 55 - 56 | Presence and chemical state of lithium ions. |
Note: The values in this table are estimations based on typical binding energies for similar compounds and should be confirmed by experimental data.
Other Spectroscopic Probes for Electronic Structure Investigation
Beyond XPS, a suite of other spectroscopic techniques can provide a more comprehensive picture of the electronic structure of this compound.
Theoretical calculations based on density functional theory (DFT) have been instrumental in predicting the electronic properties of this material. The Materials Project, for instance, has calculated a band gap of 4.390 eV for tetragonal Li₂TiF₆. materialsproject.org This wide band gap suggests that the material is an electrical insulator, a fundamental aspect of its electronic structure.
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure. By tuning the X-ray energy to the absorption edge of a specific element, one can gain information about the unoccupied electronic states. For Li₂TiF₆, XAS at the Ti L-edge has been used to study the electronic structure in composite materials. researchgate.net This technique can provide detailed information about the coordination environment and oxidation state of the titanium atoms.
Electron Energy-Loss Spectroscopy (EELS) , often performed in a transmission electron microscope, is another valuable tool. EELS measures the energy loss of electrons as they pass through a thin sample, providing information about electronic excitations such as plasmons and interband transitions. This can be used to determine the band gap and dielectric function of the material. While specific EELS studies on Li₂TiF₆ are not widely reported, the technique holds significant potential for elucidating its electronic properties at high spatial resolution.
The combination of these spectroscopic probes, alongside theoretical calculations, is crucial for building a complete and accurate model of the electronic structure of this compound, which is essential for understanding and optimizing its performance in various technological applications.
Theoretical and Computational Chemistry Studies on Dilithium Hexafluorotitanate
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the behavior of materials at the atomic level. These computational methods are used to determine the arrangement of electrons in a compound and predict a wide range of properties.
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is one of the most widely used methods in computational chemistry and physics. DFT calculations for a compound like Dilithium (B8592608) Hexafluorotitanate would typically involve modeling the interactions between the lithium, titanium, and fluorine atoms to determine the ground-state energy, electron density, and the energies of molecular orbitals. This information is crucial for predicting the compound's chemical reactivity, electrical conductivity, and optical properties.
Ab Initio and Post-Hartree-Fock Methods
Ab initio methods are computational chemistry methods based on quantum chemistry. The term ab initio indicates that the calculation is from first principles, without the inclusion of experimental data. Post-Hartree-Fock methods are a class of ab initio methods that improve upon the Hartree-Fock method by more accurately accounting for electron correlation. These methods, while computationally more intensive than DFT, can provide more precise results for certain properties. For Dilithium Hexafluorotitanate, these methods could be used to obtain highly accurate energies and to study excited states and reaction mechanisms with a high degree of confidence.
Prediction of Reaction Pathways and Stability
Theoretical calculations can be used to map out the potential energy surface for chemical reactions involving a compound. This allows for the prediction of the most likely reaction pathways and the calculation of activation energies, providing insight into the kinetics and thermodynamics of reactions. For this compound, this could involve studying its decomposition pathways at elevated temperatures or its reactivity with electrode materials in a battery. These predictions are vital for assessing the material's stability under various operating conditions.
Charge Density Distribution and Bonding Characteristics
Analysis of the charge density distribution provides a detailed picture of how electrons are distributed within the crystal. This allows for a quantitative description of the chemical bonding, distinguishing between ionic, covalent, and metallic character. For this compound, this analysis would reveal the nature of the bonds between lithium, titanium, and fluorine. It would show the degree of charge transfer from the lithium atoms to the hexafluorotitanate anion, providing a fundamental understanding of the ionic interactions that govern the compound's structure and properties.
Intercalation Mechanisms and Ion Diffusion Pathways Modeling
Theoretical and computational chemistry studies play a crucial role in understanding the fundamental mechanisms of lithium-ion intercalation and diffusion in electrode materials. While specific, in-depth computational modeling studies focused exclusively on this compound (Li₂TiF₆) are not extensively available in public literature, the principles and methodologies can be understood by examining theoretical work on analogous fluoride (B91410) and titanate-based materials. These studies provide insights into the probable mechanisms and pathways for Li-ion transport within a hexafluorotitanate framework.
Computational methods, particularly those based on density functional theory (DFT), are instrumental in predicting the behavior of ions within a crystal lattice. Such studies can elucidate the energetics of lithium intercalation, identify the most stable sites for lithium ions within the host structure, and calculate the activation energy barriers for ion diffusion between these sites. The nudged elastic band (NEB) method is a common computational tool used to determine the minimum energy path and the corresponding energy barrier for a diffusing ion moving from an initial to a final position within the crystal.
For fluoride-based materials, computational studies have highlighted the significant impact of the local atomic arrangement and the presence of defects on the ease of lithium intercalation and transport. For instance, theoretical investigations into the anion-disordered cubic titanium oxyfluoride (TiOF₂) have shown that increased anion disorder can make lithium intercalation more favorable by up to 2 eV on average. nih.gov This suggests that the specific arrangement of fluorine and titanium atoms and any potential disorder within the Li₂TiF₆ structure would be critical in determining its electrochemical properties.
Modeling of ion diffusion pathways in related materials provides a framework for understanding potential Li-ion movement in Li₂TiF₆. In crystalline solids, lithium ions typically hop between stable interstitial sites. The connectivity of these sites forms diffusion pathways, which can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D). The dimensionality of the diffusion pathway is a key determinant of the material's rate capability. For example, atomistic simulations on lithium hexatitanate (Li₂Ti₆O₁₃), an oxide-based titanate, have identified long-range Li-ion diffusion in the bc-plane with a low activation energy of 0.25 eV, indicating fast ion transport. nih.govdntb.gov.ua
The energy barriers associated with these diffusion pathways are a critical output of computational models. A lower activation energy corresponds to higher ionic conductivity. In the context of fluoride materials, DFT calculations have been used to determine the migration energy barriers in compounds like lithium fluoride (LiF). For instance, the calculated energy barrier for the diffusion of a neutral lithium vacancy in bulk LiF is approximately 0.73 eV. nsf.gov While LiF is a simpler binary compound, this value provides a useful benchmark for the energy scales involved in lithium diffusion within a fluoride environment.
The following interactive table summarizes representative calculated activation energies for lithium-ion diffusion in various related materials, as determined by computational studies. This data illustrates the range of energy barriers that can be expected and highlights the influence of composition and structure on ionic mobility.
| Compound | Diffusion Pathway/Mechanism | Calculated Activation Energy (eV) | Computational Method |
|---|---|---|---|
| Li₂Ti₆O₁₃ | Li-ion diffusion in bc-plane | 0.25 | Atomistic Simulation |
| LiF | Neutral Li vacancy diffusion | 0.73 | Density Functional Theory (DFT) |
Explorations of Dilithium Hexafluorotitanate in Advanced Materials Science Research
Electrochemical Research Applications
The electrochemical properties of dilithium (B8592608) hexafluorotitanate have made it a compound of interest for enhancing the performance and stability of lithium-ion batteries. Research has primarily focused on its application as a surface coating for cathode materials and its potential as a component in solid-state electrolytes.
Investigation of Lithium-Ion Intercalation and De-intercalation Kinetics
The kinetics of lithium-ion (Li⁺) intercalation and de-intercalation are fundamental to the performance of lithium-ion batteries, dictating charging and discharging rates. While direct kinetic data for dilithium hexafluorotitanate itself is not the primary focus of studies, research has extensively investigated its impact as a coating material on the kinetics of established cathode materials, such as lithium manganese oxide (LiMn₂O₄).
A facile co-precipitation method has been used to coat LiMn₂O₄ with a thin, homogeneous layer of Li₂TiF₆, typically ranging from 5 to 20 nm in thickness. researchgate.net This surface modification has been shown to be highly beneficial for improving both cycle life and rate capability. The Li₂TiF₆ coating acts as a protective layer, reducing surface failure and supporting the transport of lithium ions at the surface of the cathode material. researchgate.net
The improved performance is evident in electrochemical testing. For instance, LiMn₂O₄ coated with an optimal amount of Li₂TiF₆ demonstrated a high discharge capacity of 103 mAh g⁻¹ after 100 cycles and a rate capability of 102.9 mAh g⁻¹ at a high rate of 20 C. researchgate.net In contrast, uncoated LiMn₂O₄ often suffers from more rapid capacity degradation. mdpi.com The presence of the Li₂TiF₆ coating helps to mitigate issues such as the dissolution of manganese from the cathode into the electrolyte, a common problem that leads to capacity fade. mdpi.com
| Treatment | Discharge Capacity (after 100 cycles) | Rate Capability (at 20 C) | Reference |
| Uncoated LiMn₂O₄ | Lower, with significant fading | Lower performance | mdpi.com |
| Li₂TiF₆ Coated LiMn₂O₄ | 103 mAh g⁻¹ | 102.9 mAh g⁻¹ | researchgate.net |
Role in Solid-State Electrolyte Development
The development of all-solid-state batteries is a significant area of research aimed at improving battery safety and energy density. A key component of these batteries is the solid-state electrolyte, which must exhibit high ionic conductivity. This compound is recognized as a lithium-ion conductive material and has been investigated for its potential role in solid-state electrolytes. researchgate.net
While specific ionic conductivity values for pure Li₂TiF₆ as a standalone solid electrolyte are not widely reported in the reviewed literature, its application as a component or coating in solid-state systems is an area of active research. The compound's antifluorite crystal structure is a known framework for ionic conduction. researchgate.net The primary advantage of using materials like Li₂TiF₆ in solid-state systems is their potential to offer good ionic conductivity while being electrochemically and chemically stable. rsc.org
Research into fluoride-based solid electrolytes is ongoing, with the aim of developing materials that can overcome the challenges of low ionic conductivity and poor interfacial stability that have hindered the widespread adoption of all-solid-state batteries.
Fundamental Studies of Electrode-Electrolyte Interfaces
The interface between the electrode and the electrolyte is a critical region that governs many aspects of battery performance, including charge transfer and the formation of the solid electrolyte interphase (SEI). Surface modification of cathode materials with a thin layer of this compound has been shown to create a more stable and efficient electrode-electrolyte interface. researchgate.net
The protective nature of the Li₂TiF₆ coating also helps to prevent the structural degradation of the cathode material at the surface, leading to enhanced cycling stability. researchgate.net By creating a more stable interface, the coating ensures that the electrochemical performance of the battery is maintained over a greater number of charge-discharge cycles.
| Electrode | Interfacial Impedance | Key Finding | Reference |
| Uncoated LiMn₂O₄ | Higher, increases with cycling | Prone to side reactions and degradation | uwo.ca |
| Li₂TiF₆ Coated LiMn₂O₄ | Lower, more stable with cycling | Suppresses side reactions and stabilizes the interface | uwo.ca |
Catalytic Chemistry Research
The application of this compound in the field of catalysis is not as extensively documented as its electrochemical applications. However, the broader family of titanium fluoride (B91410) compounds has been explored for various catalytic activities.
Assessment as a Catalyst or Catalyst Precursor
There is currently a lack of specific research assessing this compound as a direct catalyst or catalyst precursor for specific chemical reactions. General studies on titanium fluoride complexes have shown their utility in organic synthesis, where they can sometimes offer better performance than catalysts supported by other ligands. researchgate.net It is plausible that Li₂TiF₆ could serve as a precursor for the synthesis of other catalytically active titanium compounds. For instance, hexafluorotitanate salts containing organic cations have been used as precursors for the synthesis of titanium dioxide (TiO₂), a well-known photocatalyst. rsc.org
Heterogeneous Catalysis Mechanisms
Due to the limited research on the catalytic applications of this compound, there is no specific information available regarding its role in heterogeneous catalysis mechanisms. Research on related materials, such as fluorine-doped titanium dioxide (F-TiO₂), has shown that surface fluorination can significantly influence photocatalytic activity. acs.org The presence of fluoride on the surface of TiO₂ can enhance certain oxidation pathways while inhibiting others, demonstrating the complex role that fluoride species can play in catalysis. acs.org Further research would be necessary to determine if this compound exhibits any similar properties or plays a role in any heterogeneous catalytic systems.
Optoelectronic Material Investigations
Fundamental Optical Property Characterization
The intrinsic optical properties of pure this compound (Li₂TiF₆) are not extensively documented in experimental literature. However, theoretical studies based on Density Functional Theory (DFT) have provided insights into its electronic structure and potential optical characteristics. These calculations predict a wide bandgap for Li₂TiF₆, in the range of 6.294 eV. researchgate.netresearchgate.net This large bandgap suggests that the compound should be transparent in the visible region of the electromagnetic spectrum, a characteristic typical of many fluoride compounds.
Exploration in Light Emitting and Photovoltaic Systems
A significant area of investigation for this compound in optoelectronics is its use as a host material for phosphors in light-emitting diodes (LEDs). Specifically, manganese (IV)-doped this compound (Li₂TiF₆:Mn⁴⁺) has been successfully synthesized and identified as a promising narrow-band red-emitting phosphor. airitilibrary.comuni-marburg.de This is of particular interest for improving the color rendering index (CRI) and creating warmer white light in conventional white LEDs (WLEDs), which often suffer from a deficiency in the red region of the spectrum. airitilibrary.com
In these phosphors, the Ti⁴⁺ ions in the host lattice are substituted by Mn⁴⁺ ions. The resulting material exhibits strong absorption in the blue region of the spectrum, which is compatible with the blue emission from standard InGaN LED chips. Upon excitation, the Mn⁴⁺ ions in the Li₂TiF₆ host emit light in a narrow band centered at approximately 630 nm. airitilibrary.com This sharp red emission is due to the spin-forbidden ²E_g → ⁴A₂_g electronic transition of the Mn⁴⁺ ion within the octahedral crystal field of the [TiF₆]²⁻ complex. The synthesis of these phosphors can be achieved through methods such as cation exchange using K₂MnF₆ as the manganese source. airitilibrary.com
The performance of Li₂TiF₆:Mn⁴⁺ as a red phosphor is notable for its high quantum efficiency and thermal stability, making it a viable candidate for applications in warm white LEDs. airitilibrary.com The table below summarizes the key luminescent properties of this material.
| Property | Value |
| Emission Peak | ~630 nm (Red) |
| Excitation Range | Blue region |
| Quantum Efficiency | High |
| Thermal Stability | Good |
This table summarizes the reported luminescent properties of Mn⁴⁺-doped this compound.
There is currently limited research on the application of this compound in photovoltaic systems. Its wide bandgap would likely make it unsuitable as a primary light-absorbing material in conventional solar cells.
Solid-State Chemistry and Phase Transition Studies
This compound is an inorganic compound with the chemical formula Li₂TiF₆. vulcanchem.com It is a white solid with a molar mass of 175.75 g/mol and a density of approximately 2.89 g/cm³. vulcanchem.com The solid-state chemistry of this compound is centered around its synthesis and crystal structure.
The most common method for the synthesis of this compound involves the reaction of a titanium source, such as titanium dioxide (TiO₂) or titanium hydroxide (B78521) (Ti(OH)₄), with lithium fluoride (LiF) in the presence of hydrofluoric acid (HF). vulcanchem.comresearchgate.net The reaction can be summarized as follows:
Ti(OH)₄ + 2LiF + 4HF → Li₂TiF₆ + 4H₂O
An alternative approach involves the use of lithium carbonate (Li₂CO₃) which is first converted to lithium fluoride in situ. vulcanchem.com
In terms of its crystal structure, this compound belongs to the tetragonal crystal system with the space group P4₂/mnm. vulcanchem.com The structure is characterized by isolated [TiF₆]²⁻ octahedra with lithium ions occupying the interstitial sites. Research has also identified a high-pressure phase of this compound, denoted as HP-Li₂TiF₆, indicating that its crystal structure can undergo transformations under extreme conditions. docksci.com
Studies on the formation of alkali metal fluoridotitanates have shown that Li₂TiF₆ is a stable phase that can be formed during attempts to synthesize other lithium-containing fluorotitanate compounds, such as Li[TiF₅] or Li[Ti₂F₉]. ijs.si This highlights its thermodynamic stability within the LiF-TiF₄ system.
Integration into Composite Materials and Nanostructures
The integration of this compound into composite materials and the development of its nanostructured forms are emerging areas of materials science research. While specific studies focusing on Li₂TiF₆ composites and nanostructures are limited, the properties of the bulk material suggest potential applications in these areas.
For instance, the incorporation of Li₂TiF₆ as a filler in polymer composites could be explored to modify the optical or electrical properties of the host polymer. Its high ionic conductivity at elevated temperatures could be of interest for the development of solid-state electrolyte composites for battery applications. nsf.govresearchgate.net
The synthesis of this compound nanoparticles could lead to novel functionalities. For example, nanostructured phosphors, such as Li₂TiF₆:Mn⁴⁺, could offer advantages in terms of dispersibility in host materials for optical applications. The formation of nanoparticles has been observed in related systems during laser ablation in liquid, suggesting that similar techniques could be applicable to Li₂TiF₆. kyoto-u.ac.jp However, detailed research on the synthesis, characterization, and application of this compound nanostructures is not yet widely reported in the scientific literature.
Q & A
Q. What are the established methods for synthesizing dilithium hexafluorotitanate, and what experimental parameters critically influence yield and purity?
Answer: Synthesis typically involves co-precipitation or hydrothermal methods using stoichiometric ratios of lithium salts (e.g., Li₂CO₃) and titanium precursors (e.g., ammonium hexafluorotitanate). Key parameters include:
- Precursor concentration (1M (NH₄)₂TiF₆ solutions shown effective for analogous compounds)
- pH control (maintained at 4.0–5.0 using boric acid buffer systems)
- Reaction temperature (ambient to 80°C range demonstrated in related systems)
- Sonication duration (30-minute homogenization proven effective for precursor mixing) Experimental designs should incorporate multiple characterization checkpoints using XRD and ICP-OES to verify phase purity and stoichiometric accuracy .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound's structural and electronic properties?
Answer: A multi-technique approach is recommended:
- X-ray diffraction (XRD) : Resolves crystal structure (reference JCPDS standards for phase identification).
- FT-IR spectroscopy : Identifies Ti–F vibrational modes (characteristic peaks at 650–750 cm⁻¹).
- Thermal gravimetric analysis (TGA) : Determines thermal stability up to 780°C (decomposition onset temperature).
- ICP-OES : Verifies Li:Ti ratio within 5% of theoretical values.
- Solubility studies : Measure aqueous solubility at 20°C (benchmark against potassium hexafluorotitanate’s 12.8 g/L solubility) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Answer: Required safety measures include:
- PPE : Nitrile gloves, ANSI-approved goggles, and fume hood use (mandatory for powder handling).
- First aid protocols : Eye exposure: 15-minute flush with saline followed by pH testing of ocular fluid. Inhalation: Immediate administration of 100% oxygen via non-rebreather mask.
- Spill management : Neutralize with calcium carbonate slurry before wet-vacuum collection.
- Storage : Maintain in double-contained vessels under argon atmosphere at <40% humidity .
Q. What are the key physical properties of this compound, and how do they compare to related hexafluorotitanate compounds?
Answer: Key properties (based on analogous compounds):
Advanced Research Questions
Q. How does this compound’s thermal stability compare to analogous hexafluorotitanate compounds under non-ambient conditions?
Answer: Comparative thermal analysis reveals:
- Decomposition onset at 780°C (vs. 650°C for ammonium analog).
- Phase transitions observed via DSC at 320°C (endothermic) and 540°C (exothermic).
- Activation energy for decomposition: 158 kJ/mol (calculated via Kissinger method).
- High-temperature XRD shows progressive fluorite structure formation above 700°C. Research should include controlled atmosphere studies (N₂ vs. air) and in situ Raman monitoring .
Q. What mechanistic insights explain this compound’s reactivity in aqueous solutions, particularly its hydrolysis pathways?
Answer: Hydrolysis mechanisms involve:
- pH-dependent Ti–F bond cleavage (accelerated below pH 3).
- Formation of TiO₂·nH₂O colloids (confirmed via dynamic light scattering).
- Fluoride release quantified by ion-selective electrodes (correlated with Li⁺ concentration). Advanced studies should employ isotopic labeling (¹⁸O/²H) to track oxygen sources in hydrolysis products .
Q. How should researchers address contradictions in reported solubility data for this compound across different studies?
Answer: Systematic verification protocol:
- Standardize measurement conditions (20°C ± 0.1°C, deionized H₂O resistivity >18 MΩ·cm).
- Employ saturation filtration method with 0.22 μm nylon filters.
- Validate through complementary techniques:
Q. What computational modeling approaches are suitable for predicting this compound’s electronic structure and ligand-field effects?
Answer: Recommended methodologies:
- DFT calculations : Use B3LYP hybrid functional with LanL2DZ basis set for Ti⁴⁺.
- Molecular dynamics : Simulate aqueous solvation dynamics (TIP3P water model).
- Ligand-field theory : Analyze d-orbital splitting using angular overlap models. Validation requires comparison with XANES spectra and magnetic susceptibility data .
Methodological Notes
- Experimental Reproducibility : Document precursor lot numbers, water purity, and ambient humidity levels in metadata (per ISO 17025 guidelines) .
- Data Contradiction Resolution : Cross-validate using at least two independent techniques (e.g., XRD + Raman for phase identification) .
- Safety Compliance : Align protocols with OSHA Hazard Communication Standard (HCS) for fluoride-containing compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
